3-Hydroxy-2,3-dimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one
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Overview
Description
3-Hydroxy-2,3-dimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one is a compound belonging to the class of chromones, which are known for their diverse biological activities. Chromones are a subgroup of flavonoids, phytochemicals found abundantly in the plant kingdom. They exhibit remarkable pharmacological and biochemical actions, including anticancer, antibacterial, antimalarial, antioxidant, antifungal, and monoamine oxidase inhibitor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,3-dimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of aromatic aldehydes with 4-hydroxycoumarin in the presence of a catalyst. For example, a solvent-free condensation of aromatic aldehydes, 4-hydroxycoumarin, and in situ generated phenacyl pyridinium bromide over SiO2 nanoparticles as a non-metal oxide catalyst has been reported. This method is environmentally favorable as it does not require organic solvents and involves high yields, low catalyst loading, and recyclable catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are likely to be employed to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,3-dimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, altering the compound’s properties .
Scientific Research Applications
3-Hydroxy-2,3-dimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,3-dimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species (ROS), protecting cells from oxidative stress-induced damage.
Antibacterial and Antifungal Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one: Known for its antioxidant and anticancer properties.
8-[5-(5,7-Dihydroxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Exhibits similar biological activities but with different potency and selectivity.
Uniqueness
3-Hydroxy-2,3-dimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its diverse pharmacological activities make it a valuable compound in scientific research and potential therapeutic applications .
Properties
CAS No. |
1603-46-9 |
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Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
3-hydroxy-2,3-dimethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H16O5/c1-20-16(19)15(18)13-10-6-7-11-14(13)22-17(16,21-2)12-8-4-3-5-9-12/h3-11,19H,1-2H3 |
InChI Key |
LSDQPHGAMNDNCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C(C(=O)C2=CC=CC=C2O1)(O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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